

The Role of GSK3117391 in Inflammation: A Technical Guide

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Compound of Interest

Compound Name: GSK3117391

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Executive Summary

GSK3117391 is a novel, orally administered histone deacetylase (HDAC) inhibitor engineered for targeted delivery to mononuclear myeloid cells, primarily monocytes and macrophages. This targeted approach is achieved through an esterase-sensitive motif (ESM) that leverages the high intracellular concentration of human carboxylesterase-1 (CES1) in these cells. Upon entry, **GSK3117391** is hydrolyzed into its active acid metabolite, HDAC189, leading to its accumulation and prolonged retention within the target cells. The primary mechanism of action of **GSK3117391** in inflammation is the inhibition of HDAC enzymes, which results in increased histone and non-histone protein acetylation. This leads to the modulation of gene expression, including the suppression of pro-inflammatory cytokines. A key and novel finding from clinical studies is the induction of a transient and reversible monocytopenia, which is mechanistically linked to the downregulation of the colony-stimulating factor 1 receptor (CSF1R). This technical guide provides a comprehensive overview of the current understanding of **GSK3117391**'s role in inflammation, including its mechanism of action, quantitative data from clinical trials, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.

Mechanism of Action

GSK3117391 exerts its anti-inflammatory effects through a targeted inhibition of histone deacetylases within monocytes and macrophages.^[1] This targeted delivery minimizes systemic

exposure and off-target effects commonly associated with pan-HDAC inhibitors.[2]

Targeted Delivery and Activation

The esterase-sensitive motif (ESM) of **GSK3117391** is the key to its targeted delivery. Monocytes and macrophages exhibit high levels of CES1, an enzyme that efficiently cleaves the ester bond in **GSK3117391**, converting it to its active, cell-impermeable acid metabolite, HDAC189.[1] This process effectively traps the active drug inside the target cells, leading to sustained pharmacodynamic effects.

Histone Deacetylase Inhibition

As a histone deacetylase inhibitor, the active metabolite of **GSK3117391**, HDAC189, prevents the removal of acetyl groups from lysine residues on histone and non-histone proteins.[3] This leads to a state of hyperacetylation, which alters chromatin structure and modulates the activity of various transcription factors, ultimately leading to changes in gene expression.[4]

Downregulation of Pro-inflammatory Cytokines

A primary consequence of HDAC inhibition by **GSK3117391** is the suppression of pro-inflammatory cytokine production. Preclinical and clinical studies have demonstrated the potent inhibitory effect of **GSK3117391** on the release of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF- α) from lipopolysaccharide (LPS)-stimulated monocytes.[1][2] While specific IC50 values for a broad range of cytokines are not publicly available, the general mechanism involves the modulation of inflammatory signaling pathways.

Regulation of CSF1R and Induction of Monocytopenia

A distinctive and significant effect of **GSK3117391** is the dose-dependent, transient, and reversible reduction in circulating monocytes.[1][2] This monocytopenia is a direct consequence of the downregulation of the Colony-Stimulating Factor 1 Receptor (CSF1R) on myeloid cells. [1] CSF1R is a critical receptor tyrosine kinase for the survival, proliferation, and differentiation of monocytes and macrophages. The proposed mechanism for this downregulation involves the inhibition of HDACs, which in turn represses the expression of the transcription factor PU.1. [5] PU.1 is a master regulator of myeloid development and is essential for the transcription of the CSF1R gene.[5][6] By inhibiting HDAC activity, **GSK3117391** reduces PU.1 expression, leading to decreased CSF1R transcription and a subsequent reduction in monocyte viability.

Quantitative Data

The following tables summarize the key quantitative findings from the Phase 1 clinical trial of **GSK3117391** in healthy male volunteers.

Table 1: Phase 1 Clinical Trial Design^[1]

Study Part	Design	Dose Cohorts	Dosing Regimen
Part A	Single Ascending Dose (SAD)	5 mg, 10 mg, 20 mg, 40 mg, 60 mg	Single oral dose
Part B	Multiple Ascending Dose (MAD)	20 mg, 40 mg	Once daily for 7 days

Table 2: Pharmacodynamic Effects of **GSK3117391** (Multiple Ascending Dose)^{[1][2]}

Parameter	Dose	Observation
Monocyte Count	20 mg and 40 mg (once daily for 7 days)	Dose-dependent, transient, and reversible monocytopenia. Plateaued at approximately 0.06×10^9 monocytes/L.
Cytokine Inhibition	20 mg and 40 mg (once daily for 7 days)	Inhibition of ex vivo lipopolysaccharide (LPS)-stimulated TNF- α production in whole blood.
Target Engagement	20 mg and 40 mg (once daily for 7 days)	Increased histone acetylation in peripheral blood monocytes.

Experimental Protocols

Phase 1 Clinical Trial Protocol for Pharmacodynamic Assessments

Objective: To assess the pharmacodynamic effects of single and multiple ascending doses of **GSK3117391** on monocyte count, ex vivo cytokine production, and histone acetylation in healthy male volunteers.[1]

Methodology:

- Subject Enrollment: Healthy male volunteers meeting the inclusion and exclusion criteria were enrolled in the study.
- Dosing:
 - SAD Cohorts: Subjects received a single oral dose of **GSK3117391** (5, 10, 20, 40, or 60 mg) or placebo.
 - MAD Cohorts: Subjects received a daily oral dose of **GSK3117391** (20 or 40 mg) or placebo for 7 consecutive days.
- Blood Sampling: Venous blood samples were collected at pre-defined time points before and after drug administration.
- Monocyte Count: Complete blood counts with differential were performed using a standard automated hematology analyzer to determine the absolute monocyte count.
- Ex vivo Cytokine Inhibition Assay:
 - Whole blood samples were stimulated with lipopolysaccharide (LPS) to induce pro-inflammatory cytokine production.[5][7]
 - The concentration of TNF- α in the plasma supernatant was measured using a validated enzyme-linked immunosorbent assay (ELISA).[7]
 - The percentage inhibition of TNF- α production was calculated relative to pre-dose levels.
- Histone Acetylation Assay:
 - Peripheral blood mononuclear cells (PBMCs) were isolated from whole blood by density gradient centrifugation.

- Monocytes were further isolated from PBMCs.
- Histone proteins were extracted from the isolated monocytes.
- The level of histone acetylation (e.g., on histone H3 or H4) was determined by western blotting or other quantitative methods using antibodies specific for acetylated histones.

In Vitro Monocyte Cytokine Release Assay

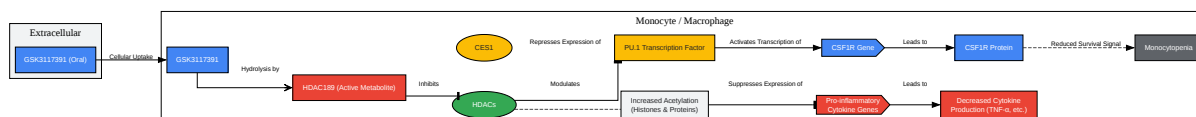
Objective: To determine the in vitro potency of a compound in inhibiting the release of pro-inflammatory cytokines from primary human monocytes.

Methodology:

- **Monocyte Isolation:** Primary human monocytes are isolated from peripheral blood mononuclear cells (PBMCs) obtained from healthy donors using methods such as magnetic-activated cell sorting (MACS) or plastic adherence.[8]
- **Cell Culture:** Isolated monocytes are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
- **Compound Treatment:** Cells are pre-incubated with various concentrations of the test compound (e.g., **GSK3117391**'s active metabolite, HDAC189) for a specified period (e.g., 1-2 hours).
- **Stimulation:** The cells are then stimulated with a pro-inflammatory agent, typically lipopolysaccharide (LPS) at a concentration of 10-100 ng/mL, for a defined incubation period (e.g., 4-24 hours).[7]
- **Supernatant Collection:** After incubation, the cell culture supernatant is collected.
- **Cytokine Measurement:** The concentration of specific cytokines (e.g., TNF- α , IL-6, IL-1 β) in the supernatant is quantified using enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.
- **Data Analysis:** The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cytokine inhibition against the log concentration of the compound and fitting the data to a four-parameter logistic curve.

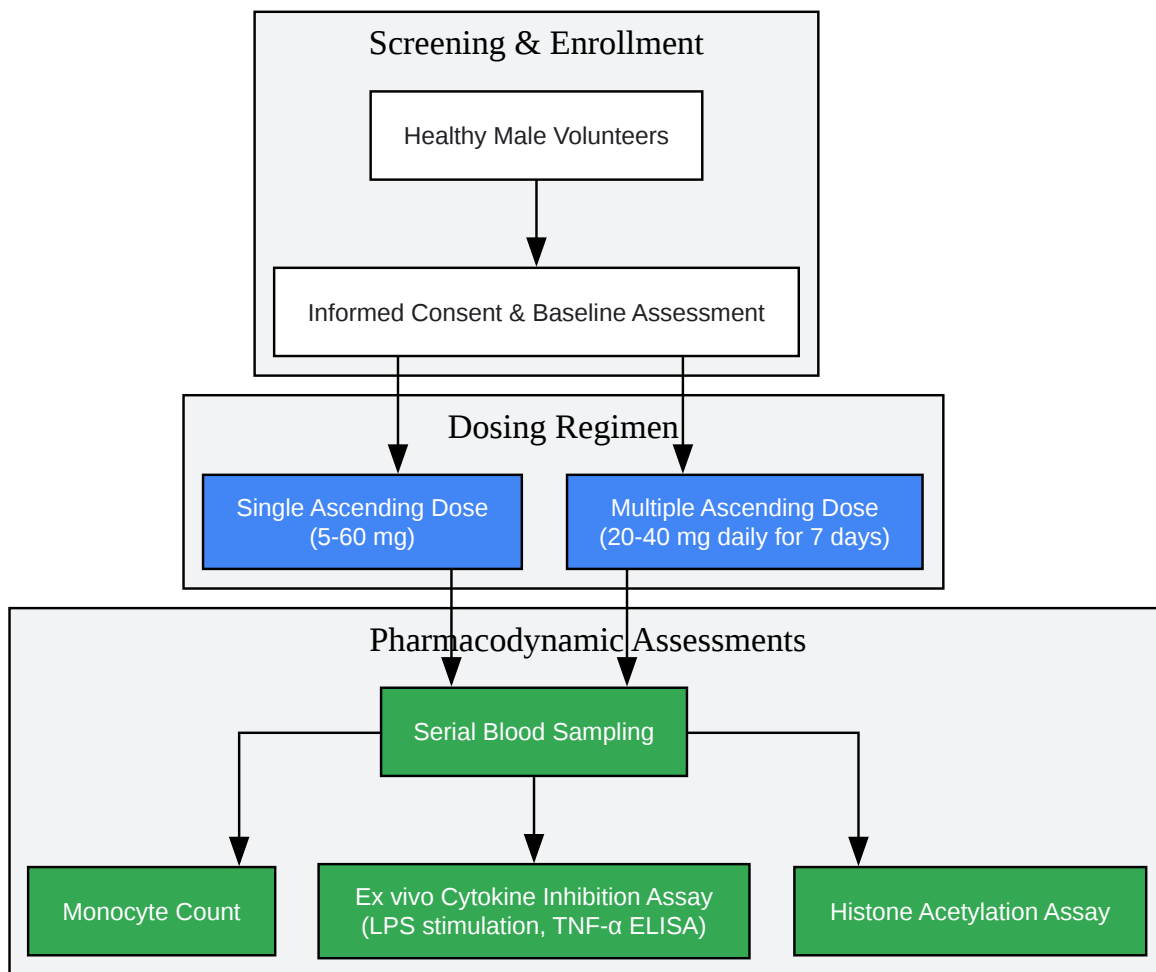
Visualizations

Signaling Pathways and Mechanisms



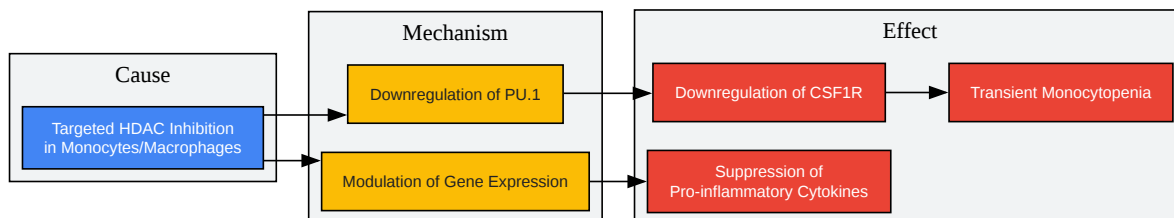
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Caption: Proposed signaling pathway of **GSK3117391** in monocytes/macrophages.



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Caption: Experimental workflow for the Phase 1 clinical trial of **GSK3117391**.



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Caption: Logical relationship of **GSK3117391**'s mechanism of action.

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